molecular formula C19H16N4O3S B2773715 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone CAS No. 2034485-27-1

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2773715
CAS No.: 2034485-27-1
M. Wt: 380.42
InChI Key: VKMSBMIYQLFYQF-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • Functional Groups : Thiadiazole, oxazole, piperidine

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Thiadiazole Ring : Utilizing appropriate thiadiazole precursors.
  • Oxazole Coupling : Reacting benzo[d]oxazole derivatives with piperidine.
  • Final Coupling : The final methanone linkage is formed through acylation reactions.

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against several bacterial strains:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansHigh

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes. The presence of the thiadiazole ring is believed to play a crucial role in enhancing membrane permeability, allowing for greater uptake of the drug into microbial cells .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • A recent study evaluated the antibacterial effects of various derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds with similar structures to this compound showed promising results in inhibiting MRSA growth with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
  • Case Study 2: Antifungal Properties
    • Another investigation focused on antifungal activity against Candida species. The compound demonstrated significant inhibition with a MIC of 8 µg/mL against Candida albicans, indicating strong potential for treating fungal infections .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMSBMIYQLFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.